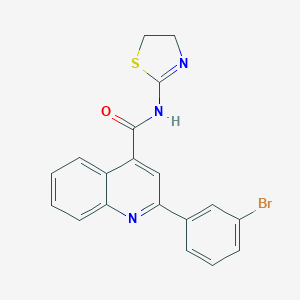![molecular formula C23H28BrN3O B330826 N-(ADAMANTAN-1-YL)-3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE](/img/structure/B330826.png)
N-(ADAMANTAN-1-YL)-3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(ADAMANTAN-1-YL)-3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE is a synthetic organic compound that features a unique combination of adamantyl, benzamide, and pyrazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(ADAMANTAN-1-YL)-3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: Starting from appropriate precursors, the pyrazole ring can be synthesized through cyclization reactions.
Attachment of the adamantyl group: The adamantyl group can be introduced via a nucleophilic substitution reaction.
Formation of the benzamide linkage: The final step involves coupling the pyrazole and adamantyl intermediates with a benzoyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the adamantyl or pyrazole moieties.
Reduction: Reduction reactions could target the benzamide group, potentially converting it to an amine.
Substitution: The bromine atom on the pyrazole ring makes it a candidate for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at the bromine site.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity against certain targets.
Medicine
In medicine, the compound could be explored for its therapeutic potential, possibly as an anti-inflammatory or anticancer agent.
Industry
In industry, it might find applications in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1-adamantyl)-3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide
- N-(1-adamantyl)-3-[(4-fluoro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide
Uniqueness
The uniqueness of N-(ADAMANTAN-1-YL)-3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE lies in its specific substitution pattern, which could confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C23H28BrN3O |
|---|---|
Poids moléculaire |
442.4 g/mol |
Nom IUPAC |
N-(1-adamantyl)-3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]benzamide |
InChI |
InChI=1S/C23H28BrN3O/c1-14-21(24)15(2)27(26-14)13-16-4-3-5-20(9-16)22(28)25-23-10-17-6-18(11-23)8-19(7-17)12-23/h3-5,9,17-19H,6-8,10-13H2,1-2H3,(H,25,28) |
Clé InChI |
OTOOVFDIROSTTJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC2=CC=CC(=C2)C(=O)NC34CC5CC(C3)CC(C5)C4)C)Br |
SMILES canonique |
CC1=C(C(=NN1CC2=CC(=CC=C2)C(=O)NC34CC5CC(C3)CC(C5)C4)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[(3,5-dimethoxybenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B330743.png)
![2,2-dimethyl-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B330744.png)
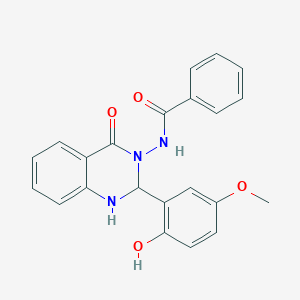
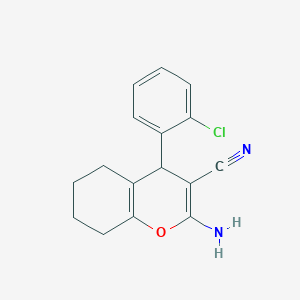
![Ethyl 2-({[2-(2-chlorophenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B330749.png)
![Methyl 6-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B330750.png)
![3-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}PROPANOIC ACID](/img/structure/B330751.png)
![2-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B330753.png)
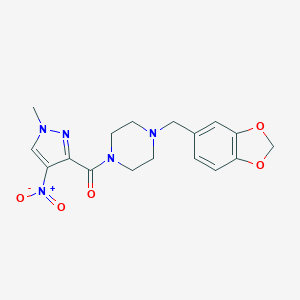
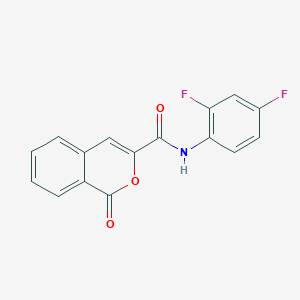

![2-{2-[(3-bromobenzyl)oxy]phenyl}-3-[3-(trifluoromethyl)phenyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B330763.png)
![N-{7-[(9H-xanthen-9-ylcarbonyl)amino]heptyl}-9H-xanthene-9-carboxamide](/img/structure/B330764.png)
